![molecular formula C18H13NS B10844088 4-Biphenyl-4-ylethynyl-2-methyl-thiazole](/img/no-structure.png)
4-Biphenyl-4-ylethynyl-2-methyl-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenyl-4-ylethynyl-2-methyl-thiazole is a heterocyclic compound that features a thiazole ring substituted with a biphenyl group and an ethynyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
One common method involves the reaction of 2-bromo-1-(4-biphenyl)ethanone with thiourea to form the thiazole ring . The ethynyl group can be introduced through a Sonogashira coupling reaction using an appropriate alkyne and palladium catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
4-Biphenyl-4-ylethynyl-2-methyl-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Coupling Reactions: The ethynyl group allows for coupling reactions such as Sonogashira coupling to introduce additional substituents.
Wissenschaftliche Forschungsanwendungen
4-Biphenyl-4-ylethynyl-2-methyl-thiazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Biphenyl-4-ylethynyl-2-methyl-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function . The biphenyl and ethynyl groups contribute to the compound’s ability to bind to hydrophobic pockets in proteins, enhancing its biological activity . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-Biphenyl-4-ylethynyl-2-methyl-thiazole can be compared with other thiazole derivatives:
2,4-Disubstituted Thiazoles: These compounds also exhibit diverse biological activities but may differ in their specific targets and potency.
Thiazole Derivatives with Different Substituents: Variations in the substituents on the thiazole ring can lead to differences in biological activity and chemical reactivity.
Similar Compounds: Examples include 2-methyl-4-ethylthiazole and 4-(4-biphenyl)-2-(3-methyl-2-pyridyl)thiazole, which share structural similarities but may have different applications and properties
Eigenschaften
Molekularformel |
C18H13NS |
---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2-methyl-4-[2-(4-phenylphenyl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C18H13NS/c1-14-19-18(13-20-14)12-9-15-7-10-17(11-8-15)16-5-3-2-4-6-16/h2-8,10-11,13H,1H3 |
InChI-Schlüssel |
DGRLZFWNJWSHOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C#CC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.